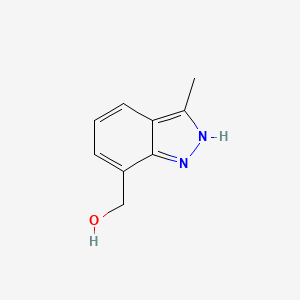

(3-Methyl-1H-indazol-7-yl)methanol

Description

Historical Context and Significance of Indazole Scaffolds in Organic Synthesis

The indazole ring system, also known as benzpyrazole, has been a subject of chemical investigation for over a century. Initially explored for its interesting tautomeric properties, the scaffold's true significance blossomed with the discovery of its diverse pharmacological activities. nih.govnih.govnih.gov Indazole derivatives are largely synthetic, with rare occurrences in nature, making them a fertile ground for synthetic chemists to explore novel molecular space. nih.gov

The versatility of the indazole scaffold has led to its incorporation into a multitude of compounds with a wide array of therapeutic applications. nih.gov These include anti-inflammatory, anticancer, and neurological disorder treatments. nih.govresearchgate.net The ability to functionalize the indazole ring at various positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a highly valuable component in drug design. nih.govnih.gov A notable example of an indazole-based drug is Pazopanib, a multi-kinase inhibitor used in cancer therapy. vnu.edu.vn The development of efficient synthetic routes to access diverse indazole derivatives remains an active area of research, driven by the continuous need for new therapeutic agents. acs.orggoogle.com

Structural Elucidation and Nomenclature of (3-Methyl-1H-indazol-7-yl)methanol

The systematic name for the compound is this compound. This nomenclature precisely describes its structure: an indazole ring system where the nitrogen at position 1 bears a hydrogen (1H), a methyl group (-CH₃) is attached to carbon 3, and a methanol (B129727) group (-CH₂OH) is attached to carbon 7.

While specific experimental data for the structural elucidation of this compound is not widely available in the surveyed literature, its structure can be confidently inferred from its name and the established principles of organic chemistry. Characterization of such a compound would typically involve a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the benzene (B151609) ring, a singlet for the methyl group, a doublet for the methylene (B1212753) protons of the methanol group, and a triplet for the hydroxyl proton. ¹³C NMR would provide signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy: Key absorptions would be expected for the O-H stretch of the alcohol, the N-H stretch of the indazole ring, C-H stretches of the aromatic and aliphatic groups, and C=C/C=N stretches of the bicyclic system.

Mass Spectrometry (MS): This would determine the molecular weight of the compound and provide fragmentation patterns that could further confirm its structure.

Below is a table detailing key properties of the parent compound, 3-methyl-1H-indazole, and the related (1H-indazol-7-yl)methanol, which can provide an estimation of the properties of the target compound.

| Property | 3-Methyl-1H-indazole nih.gov | (1H-Indazol-7-yl)methanol uni.lu | This compound (Predicted) |

| Molecular Formula | C₈H₈N₂ | C₈H₈N₂O | C₉H₁₀N₂O |

| Molecular Weight | 132.16 g/mol | 148.16 g/mol | 162.19 g/mol |

| Structure | A bicyclic aromatic structure with a methyl group at position 3. | A bicyclic aromatic structure with a methanol group at position 7. | A bicyclic aromatic structure with a methyl group at position 3 and a methanol group at position 7. |

Overview of Research Trajectories in Indazolylmethanol Chemistry

Research into indazolylmethanols is an active and evolving area, primarily driven by their potential as intermediates in the synthesis of more complex, biologically active molecules. The hydroxymethyl (-CH₂OH) group is a versatile functional handle that can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups.

Studies on related isomers provide insight into the research trends in this chemical space. For instance, the reaction of unsubstituted and nitro-substituted 1H-indazoles with formaldehyde (B43269) has been studied to understand the mechanism of hydroxymethylation, revealing that substitution predominantly occurs at the N-1 position. nih.gov The resulting (1H-indazol-1-yl)methanol derivatives are valuable intermediates. nih.gov

Furthermore, the substitution pattern on the indazole ring is crucial for biological activity. Research on a potent CGRP receptor antagonist for migraine treatment involved a derivative of 7-methyl-1H-indazole, specifically (R)-N-(3-(7-methyl-1H-indazol-5-yl)..., highlighting the importance of substitution at the 7-position for achieving desired pharmacological effects. nih.gov While this compound is not a direct derivative of this compound, it underscores the therapeutic relevance of 7-substituted indazoles.

The synthesis of various substituted indazoles, including those with amine and carboxamide functionalities, is a major focus, with many of these compounds exhibiting promising anticancer activities. nih.govnih.gov The general trajectory of research in this area involves the design and synthesis of novel indazole derivatives, followed by evaluation of their biological properties, often in the context of kinase inhibition or other anticancer mechanisms. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-2H-indazol-7-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-8-4-2-3-7(5-12)9(8)11-10-6/h2-4,12H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEPUFWUPQMKHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 1h Indazol 7 Yl Methanol and Analogues

Retrosynthetic Analysis Strategies for the Indazole Core of (3-Methyl-1H-indazol-7-yl)methanol

A common retrosynthetic approach for the 3-methyl-1H-indazole core involves disconnecting the N1-N2 bond, leading to a 2-amino-acetophenone derivative. This precursor can then be synthesized from more readily available starting materials like acetophenone (B1666503). google.com Another strategy involves the disconnection of the C7a-N1 bond, which points towards precursors such as substituted anilines that can undergo cyclization to form the indazole ring.

Key retrosynthetic disconnections for the indazole core include:

N1-N2 Bond Disconnection: This leads back to a diazotized 2-aminoarylketone, which can be formed from a 2-aminoarylketone.

C7a-N1 and C3-N2 Bond Disconnections: This suggests a [3+2] cycloaddition reaction between a diazo compound and an aryne. organic-chemistry.org

Functional Group Interconversion at C7: The methanol (B129727) group at C7 can be retrosynthetically derived from a carboxylic acid, an aldehyde, or a halide via functional group interconversion.

Synthetic Routes to 7-Substituted Indazoles as Precursors to this compound

The synthesis of this compound often proceeds through a 7-substituted 3-methyl-1H-indazole intermediate. The formation of this precursor involves two critical steps: the construction of the indazole ring and the regioselective introduction of a substituent at the C-7 position.

Various cyclization methods are employed to construct the indazole ring system. organic-chemistry.org A prevalent method involves the reaction of ortho-fluoro carbonyl compounds with hydrazine (B178648). researchgate.net For instance, appropriately fluorinated acetophenones react with hydrazine to yield the corresponding 3-methyl-1H-indazoles. researchgate.net

Another widely used approach is the intramolecular cyclization of picrylhydrazones. rsc.org Additionally, the diazotization of o-toluidine (B26562) followed by ring closure has been a classical method for constructing the 1H-indazole skeleton. chemicalbook.com A patent describes a process for synthesizing 3-methyl-1H-indazole starting from the nitration of acetophenone to 2-nitroacetophenone, followed by reduction to 2-aminoacetophenone (B1585202), diazotization, and subsequent reductive cyclization. google.com

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Fluoroacetophenones | Hydrazine | 3-Methyl-1H-indazoles | researchgate.net |

| Picrylhydrazones | Heat or base | Indazole derivatives | rsc.org |

| o-Toluidine | NaNO2, Acetic Acid | 1H-Indazole | chemicalbook.com |

| Acetophenone | 1. H2SO4, HNO3, Calcium Silicate 2. Fe, NH4Cl 3. HCl, NaNO2, SnCl2·H2O | 3-Methyl-1H-indazole | google.com |

| 2-Aminophenones | Hydroxylamine derivatives | Indazoles | organic-chemistry.org |

Achieving regioselective functionalization at the C-7 position of the indazole ring is a significant synthetic challenge. Direct C-H functionalization methods have emerged as powerful tools. nih.gov For instance, rhodium-catalyzed C-H activation at the C7 position of indoles, a related heterocyclic system, has been successfully demonstrated. nih.gov

A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide. rsc.org The resulting 7-bromoindazoles can then undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce various aryl groups at the C-7 position. rsc.org While this method focuses on arylation, the 7-bromo intermediate is a versatile handle for introducing other functional groups.

Furthermore, palladium-catalyzed direct C7-arylation of 3-substituted 1H-indazoles with iodoaryls has been developed, showcasing the feasibility of direct C-H bond functionalization at this position. acs.org The choice of directing groups on the indazole nitrogen can also influence the regioselectivity of functionalization reactions. nih.gov

| Substrate | Reagents and Conditions | Product | Key Feature | Reference |

| 4-Substituted 1H-Indazole | N-Bromosuccinimide | 7-Bromo-4-substituted-1H-indazole | Regioselective C7-bromination | rsc.org |

| 7-Bromo-4-substituted-1H-indazole | Aryl boronic acids, Pd catalyst | 7-Aryl-4-substituted-1H-indazole | Suzuki-Miyaura coupling | rsc.org |

| 3-Substituted 1H-Indazole | Iodoaryls, Pd(OAc)2, 1,10-phenanthroline | 7-Aryl-3-substituted-1H-indazole | Direct C7-arylation | acs.org |

| N-Pivaloylindoles | Acrylates, Styrenes, Rh catalyst | C7-Alkenylated indoles | Rhodium-catalyzed C-H activation | nih.gov |

Introduction of the Methanol Moiety at C-7 of 3-Methyl-1H-indazole

Once a suitable 7-substituted 3-methyl-1H-indazole precursor is obtained, the final step is the introduction of the hydroxymethyl group at the C-7 position.

A common strategy involves the formylation of the C-7 position followed by the reduction of the resulting aldehyde to the corresponding alcohol. While direct C-7 formylation of 3-methyl-1H-indazole is not extensively documented, formylation of related heterocyclic systems is known. For 2H-indazoles, a regioselective C3-formylation has been developed using Selectfluor and DMSO. thieme-connect.deresearchgate.net The reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been studied, leading to the formation of (1H-indazol-1-yl)methanol derivatives, indicating functionalization at the nitrogen rather than the carbon skeleton under these conditions. nih.gov

A plausible, though not explicitly detailed route for this compound, would involve obtaining 3-methyl-1H-indazole-7-carbaldehyde as a key intermediate. This aldehyde could then be reduced to the desired methanol using standard reducing agents like sodium borohydride.

Organometallic coupling reactions offer a powerful alternative for installing the hydroxymethyl group. A 7-halo-3-methyl-1H-indazole, such as the 7-bromo derivative, can serve as a precursor. rsc.org This halide can be converted to an organometallic reagent, for example, an organolithium or Grignard reagent, which can then react with formaldehyde to yield the desired alcohol.

Alternatively, palladium-catalyzed coupling reactions with a suitable hydroxymethyl equivalent could be employed. The Suzuki-Miyaura coupling, for instance, is a versatile method for forming carbon-carbon bonds. openstax.orglibretexts.org While typically used for aryl-aryl coupling, modifications could potentially allow for the introduction of a hydroxymethyl group. Gilman reagents (lithium diorganocopper compounds) are also effective in coupling reactions with organohalides to form new carbon-carbon bonds. openstax.orglibretexts.org

| Reaction Type | Precursor | Reagents | Intermediate/Product | Reference |

| Formylation-Reduction | 3-Methyl-1H-indazole | Formylating agent, then reducing agent | 3-Methyl-1H-indazole-7-carbaldehyde, then this compound | thieme-connect.deresearchgate.netnih.gov (by analogy) |

| Organometallic Reaction | 7-Bromo-3-methyl-1H-indazole | 1. Mg or Li 2. Formaldehyde | This compound | rsc.org (precursor) |

| Suzuki-Miyaura Coupling | 7-Bromo-3-methyl-1H-indazole | Hydroxymethylboronic acid equivalent, Pd catalyst | This compound | openstax.orglibretexts.org (by analogy) |

| Gilman Reagent Coupling | 7-Bromo-3-methyl-1H-indazole | Lithium di(hydroxymethyl)cuprate | This compound | openstax.orglibretexts.org (by analogy) |

Alternative Synthetic Pathways and Efficiency Considerations

The synthesis of this compound can be approached through several alternative pathways, each with its own set of advantages and challenges regarding efficiency, cost, and scalability. A key consideration in all approaches is the regioselective functionalization of the indazole ring, as the C3 and C7 positions can exhibit different reactivities.

One viable, albeit indirect, pathway involves the synthesis of a suitable substituted aniline (B41778) precursor which can then be cyclized to form the desired indazole ring with the C7 position already functionalized or primed for functionalization. However, a more common and often more efficient approach begins with the synthesis of the parent 3-methyl-1H-indazole, which is readily accessible. A patented method describes the synthesis of 3-methyl-1H-indazole starting from acetophenone. orgsyn.org This process involves nitration of acetophenone, followed by reduction of the nitro group to an amino group, and subsequent diazotization and cyclization to yield 3-methyl-1H-indazole.

Once 3-methyl-1H-indazole is obtained, the focus shifts to the selective introduction of a functional group at the C7 position. Direct formylation of the indazole ring at C7 using methods like the Vilsmeier-Haack reaction is often challenging and can lead to a mixture of products or reaction at the more nucleophilic N1 position. Therefore, alternative strategies are generally employed.

A promising strategy involves the halogenation of the indazole ring, specifically bromination, at the C7 position. Research has shown that direct and regioselective C7-bromination of 4-substituted 1H-indazoles can be achieved. nih.gov While this has been demonstrated for 4-substituted indazoles, the principles could be adapted for 3-methyl-1H-indazole, potentially requiring N-protection to direct the bromination to the C7 position and avoid side reactions at the N1 or other carbon positions.

Following successful C7-bromination, the resulting 7-bromo-3-methyl-1H-indazole serves as a versatile intermediate. This intermediate can be converted to the target methanol through several routes. One option is a metal-catalyzed cross-coupling reaction. For instance, a Suzuki-Miyaura coupling could be employed to introduce an aryl group, although for the synthesis of the methanol derivative, a different approach is needed. nih.gov

A more direct conversion of the bromo-group involves its transformation into a carboxylic acid or an ester. This can be achieved through a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and an alcohol, which would yield the corresponding methyl or ethyl ester at the C7 position. A patent for the synthesis of pyrazolospiroketone acetyl-CoA carboxylase inhibitors describes a similar transformation where a bromo-indazole is converted to the corresponding carboxylic acid methyl ester using a palladium catalyst, sodium acetate (B1210297), and carbon monoxide gas. googleapis.com The subsequent reduction of this ester to the alcohol is a standard and typically high-yielding transformation.

Another approach for the conversion of the 7-bromo intermediate is through a Grignard reaction. The formation of a Grignard reagent from 7-bromo-3-methyl-1H-indazole (requiring N-protection) would allow for a reaction with formaldehyde to introduce the hydroxymethyl group directly. However, the stability of the indazole Grignard reagent and potential side reactions need to be carefully managed.

| Pathway | Key Intermediate | Key Reactions | Efficiency Considerations |

| Route 1 | 7-Bromo-3-methyl-1H-indazole | Regioselective Bromination, Palladium-catalyzed Carbonylation, Reduction | Potentially high-yielding but requires multiple steps and careful optimization of the bromination and carbonylation reactions. N-protection may be required. |

| Route 2 | 7-Bromo-3-methyl-1H-indazole | Regioselective Bromination, Grignard Reaction with Formaldehyde | More direct conversion of the bromo-group, but the stability and reactivity of the indazole Grignard reagent can be challenging. N-protection is likely necessary. |

| Route 3 | 3-Methyl-1H-indazole-7-carboxylic acid | Direct C7-carboxylation, Reduction | Potentially the most efficient route if a high-yield direct carboxylation method can be established. This avoids the use of halogenated intermediates. |

Chemical Reactivity and Transformations of 3 Methyl 1h Indazol 7 Yl Methanol

Reactions at the Indazole Nitrogen Atoms (N-1 and N-2)

The presence of two nitrogen atoms in the pyrazole (B372694) moiety of the indazole ring allows for a range of reactions, including alkylation, acylation, and tautomeric equilibria. These transformations are crucial for the synthesis of diverse indazole derivatives with potential applications in medicinal chemistry and materials science.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the indazole ring can be readily alkylated or acylated to yield N-substituted derivatives. The regioselectivity of these reactions, whether substitution occurs at the N-1 or N-2 position, is influenced by several factors, including the nature of the substituent on the indazole ring, the type of electrophile used, and the reaction conditions.

Generally, N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. d-nb.info The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N-1 selective alkylation of various C-3 substituted indazoles. d-nb.info However, the steric and electronic properties of substituents on the indazole ring can significantly impact the N-1/N-2 ratio. For instance, electron-withdrawing groups at the C-7 position, such as nitro or carboxylate groups, have been observed to favor N-2 regioselectivity. d-nb.info

N-acylation of indazoles is also a common transformation. It has been suggested that N-acylation often yields the N-1 substituted regioisomer, which is considered the more thermodynamically stable product. nih.gov This preference is sometimes achieved through the isomerization of an initially formed N-2 acylindazole. nih.gov

| Reaction Type | Reagents and Conditions | Predominant Isomer | Influencing Factors |

| N-Alkylation | Alkyl halide, NaH, THF | N-1 | Steric and electronic effects of ring substituents d-nb.info |

| N-Alkylation | Alkyl halide, K2CO3, DMF | Mixture of N-1 and N-2 | Reaction conditions and substrate researchgate.net |

| N-Acylation | Acylating agent | N-1 (thermodynamic) | Isomerization of N-2 to N-1 product nih.gov |

Tautomerism and Isomerization Pathways Involving Indazole Nitrogens

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net In most cases, the 1H-tautomer is thermodynamically more stable and therefore the predominant form. researchgate.net However, the energy difference between the two tautomers can be small, and the less stable 2H-tautomer can also be present. nih.gov

The position of substituents on the indazole ring can influence the tautomeric equilibrium. For example, theoretical studies on 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one have shown that the 2H-tautomer can be more stable than the 1H-tautomer. nih.gov The interconversion between these tautomers proceeds through proton transfer, a process that can be influenced by the solvent and the presence of other molecules that can facilitate proton exchange.

In addition to the common 1H and 2H tautomers, a third, non-aromatic 3H-tautomer is also possible, though generally less stable. researchgate.net The tautomeric form of the indazole ring plays a significant role in its reactivity, as the different tautomers can exhibit distinct chemical properties and reaction selectivities.

Reactivity of the 7-Hydroxymethyl Group

The hydroxymethyl group attached to the 7-position of the indazole ring is a primary alcohol and, as such, can undergo a variety of characteristic reactions. These include oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the 7-hydroxymethyl group can be oxidized to form the corresponding aldehyde or, with stronger oxidizing agents, the carboxylic acid. The choice of oxidizing agent is critical to control the extent of the oxidation.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to selectively oxidize primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. researchgate.net For the conversion to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would be employed.

| Product | Oxidizing Agent | General Reaction |

| 7-Formyl-3-methyl-1H-indazole | Pyridinium Chlorochromate (PCC) | R-CH2OH → R-CHO |

| 3-Methyl-1H-indazole-7-carboxylic acid | Potassium Permanganate (KMnO4) | R-CH2OH → R-COOH |

Esterification and Etherification Reactions of the Alcohol

The hydroxyl group of (3-Methyl-1H-indazol-7-yl)methanol can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol.

These reactions are fundamental in modifying the properties of the parent molecule, for instance, to enhance its solubility or to introduce a specific functional group for further chemical transformations.

Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon

The hydroxyl group of the 7-hydroxymethyl substituent can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, reaction with thionyl chloride (SOCl2) or a phosphorus halide can replace the hydroxyl group with a chlorine or bromine atom, respectively.

Once converted to a halide, the 7-halomethyl-3-methyl-1H-indazole can readily react with a variety of nucleophiles, allowing for the introduction of a wide range of functional groups at this position. This two-step process of converting the alcohol to a leaving group followed by nucleophilic substitution is a versatile strategy for the synthesis of diverse 7-substituted 3-methyl-1H-indazole derivatives.

Protection and Deprotection Strategies for the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group at the 7-position of this compound can be masked with a variety of protecting groups to prevent its unwanted reaction during transformations at other sites of the molecule. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal.

Common protecting groups for primary alcohols are ethers and esters. For instance, silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are widely used due to their ease of installation and removal under mild conditions. The reaction would typically involve treating the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444) or triethylamine. Deprotection is readily achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl (B1604629) ethers are another robust option, formed by reacting the alcohol with a benzyl halide under basic conditions (e.g., using sodium hydride). These are stable to a wide range of reaction conditions but are readily cleaved by catalytic hydrogenation, which would also reduce any nitro groups if present on the indazole ring.

Ester protecting groups, such as acetate (B1210297) or pivaloate, can be introduced by reaction with the corresponding acyl chloride or anhydride. These are generally stable to acidic conditions but can be removed by basic hydrolysis.

Table 1: Common Protecting Groups for the Hydroxymethyl Group

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF, HF, Acetic Acid | Stable to most conditions except strong acid and fluoride ions. |

| Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C | Stable to a wide range of conditions, sensitive to hydrogenolysis. |

| Acetyl (Ac) | Acetic anhydride, Pyridine | NaOH, K₂CO₃ in MeOH | Stable to acidic conditions, labile to base. |

| p-Methoxybenzyl (PMB) | PMB-Cl, NaH | DDQ, TFA | Cleaved under oxidative or strongly acidic conditions. |

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring

Regioselectivity of Electrophilic Substitution on this compound

The indazole ring is susceptible to electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions on this compound will be governed by the directing effects of the existing substituents. The 3-methyl group is an activating, ortho-, para-directing group, while the 7-hydroxymethyl group is a weakly deactivating, ortho-, para-directing group. The N1 and N2 atoms of the pyrazole moiety of the indazole ring also influence the electron density of the benzene (B151609) ring.

Considering the combined directing effects, electrophilic attack is most likely to occur at the C4 and C6 positions of the indazole ring. The C5 position is sterically hindered by the adjacent 7-hydroxymethyl group. The outcome of a specific reaction will depend on the nature of the electrophile and the reaction conditions. For example, nitration with a mixture of nitric and sulfuric acid would likely yield a mixture of 4-nitro and 6-nitro derivatives.

It is also important to consider that the nitrogen atoms of the indazole ring can be protonated under strongly acidic conditions, which would deactivate the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution with Activated Indazole Systems

Nucleophilic aromatic substitution (SNAAr) on an aromatic ring typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. The parent molecule, this compound, is not sufficiently activated for SNAAr reactions.

However, if an electron-withdrawing group, such as a nitro group, were introduced onto the indazole ring, SNAAr could become a viable transformation. For instance, if the 4-nitro or 6-nitro derivative were synthesized via electrophilic nitration, these compounds could then undergo nucleophilic substitution. In such a scenario, a nucleophile could displace a suitable leaving group (e.g., a halide) at a position ortho or para to the nitro group.

For example, a hypothetical 6-nitro-7-chloro-3-methyl-1H-indazole could react with a nucleophile like an alkoxide or an amine, with the nucleophile attacking the C7 position, facilitated by the electron-withdrawing effect of the 6-nitro group. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

Reactions Involving the 3-Methyl Group

Benzylic Oxidation and Functionalization of the Methyl Group

The 3-methyl group on the indazole ring is analogous to a benzylic methyl group and is therefore susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate or chromium trioxide under acidic conditions, can oxidize the methyl group to a carboxylic acid, yielding (7-hydroxymethyl-1H-indazole-3-yl)carboxylic acid. Milder oxidation conditions could potentially lead to the formation of the corresponding aldehyde, (7-hydroxymethyl-1H-indazole-3-yl)carbaldehyde.

The methyl group can also be a site for radical-mediated reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator could introduce a bromine atom, forming (7-hydroxymethyl-3-(bromomethyl)-1H-indazole). This brominated intermediate would be a versatile precursor for further functionalization, for example, by nucleophilic substitution with amines, cyanides, or alkoxides.

Exploration of Rearrangement and Cycloaddition Reactions

While specific rearrangement reactions involving this compound are not well-documented, the indazole scaffold can participate in certain types of molecular rearrangements under specific conditions.

More relevant to the indazole system are cycloaddition reactions. The pyrazole part of the indazole ring can act as a diene or a dienophile in Diels-Alder type reactions, although this is less common. More frequently, indazoles are synthesized via [3+2] cycloaddition reactions. researchgate.netresearchgate.net It is conceivable that the indazole ring of this compound could participate as a dipolarophile in reactions with 1,3-dipoles, although this reactivity would need to be experimentally verified. For instance, reaction with a nitrile imine could potentially lead to the formation of a triazolo-indazole system. The feasibility of such reactions would depend on the electronic properties of the indazole ring, which are influenced by the methyl and hydroxymethyl substituents.

Table 2: Summary of Potential Reactivity

| Functional Group | Reaction Type | Potential Products |

| 7-Hydroxymethyl | Protection/Deprotection | Silyl ethers, Benzyl ethers, Esters |

| Indazole Ring | Electrophilic Substitution | 4- and 6-substituted derivatives (e.g., nitro, halo) |

| Activated Indazole Ring | Nucleophilic Aromatic Substitution | Substitution of a leaving group by a nucleophile |

| 3-Methyl Group | Benzylic Oxidation | Carboxylic acid, Aldehyde |

| 3-Methyl Group | Benzylic Halogenation | Bromomethyl derivative |

| Indazole Ring | Cycloaddition | Potential for [3+2] cycloaddition products |

Advanced Spectroscopic and Structural Characterization of 3 Methyl 1h Indazol 7 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (3-Methyl-1H-indazol-7-yl)methanol. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete assignment of all proton (¹H) and carbon-¹³ (¹³C) signals can be achieved.

For this compound, the expected ¹H NMR spectrum would feature distinct signals for the N-H proton, the three aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons. The ¹³C NMR spectrum would correspondingly show nine unique signals for the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the carbon atom C7a, being adjacent to the pyrrole-like nitrogen, would resonate at a different field than C3a. nih.gov The predicted chemical shifts are summarized in the table below.

Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 (N-H) | ~12.5 (broad s) | - |

| 3 (C-CH₃) | - | ~142.0 |

| 3-CH₃ | ~2.5 (s) | ~12.0 |

| 4 | ~7.6 (d) | ~122.0 |

| 5 | ~7.1 (t) | ~120.0 |

| 6 | ~7.3 (d) | ~128.0 |

| 7 (C-CH₂OH) | - | ~125.0 |

| 7-CH₂OH | ~4.8 (s) | ~58.0 |

| 7-CH₂OH | ~5.4 (t, broad) | - |

| 3a | - | ~124.0 |

| 7a | - | ~140.0 |

Note: Predicted values are based on data from analogous compounds and general spectroscopic principles. rsc.orgnih.gov Solvent is assumed to be DMSO-d₆. s = singlet, d = doublet, t = triplet.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Proton and Carbon Assignment

To definitively assign these resonances, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons H4, H5, and H6, confirming their connectivity. A correlation between the hydroxyl proton and the methylene protons of the hydroxymethyl group might also be observed, depending on the solvent and exchange rate.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu The HSQC spectrum would show a cross-peak connecting the methyl protons (~2.5 ppm) to the methyl carbon (~12.0 ppm), the methylene protons (~4.8 ppm) to the methylene carbon (~58.0 ppm), and each aromatic proton to its corresponding carbon atom (H4 to C4, H5 to C5, H6 to C6). This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for mapping the carbon skeleton. sdsu.edu Key HMBC correlations would include:

The methyl protons (3-CH₃) showing correlations to C3 and C3a.

The methylene protons (7-CH₂OH) correlating with C6, C7, and C7a.

The aromatic proton H6 showing correlations to C7a, C5, and C4.

The N-H proton showing correlations to C3a and C7a.

These combined techniques allow for a complete and confident assignment of the entire molecular structure. researchgate.net

Investigation of Tautomeric Forms and Dynamic Processes via NMR

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. nih.gov In this compound, the proton can reside on either the N1 or N2 nitrogen atom. The 1H-tautomer is generally the more thermodynamically stable form. nih.govnih.gov

NMR spectroscopy is a powerful method to study this tautomeric equilibrium. researchgate.net In many solvents at room temperature, the proton exchange between N1 and N2 is rapid on the NMR timescale, resulting in a single set of time-averaged signals. nih.gov However, in certain solvents or at low temperatures, this exchange can be slowed, allowing for the observation of distinct signals for each tautomer. researchgate.net Variable-temperature (VT) NMR experiments can be used to study the kinetics of this exchange process and determine the activation energy of the tautomeric interchange. researchgate.net The significant difference in the ¹³C chemical shifts of the ring carbons, particularly C3, C3a, and C7a, between the 1H- and 2H-isomers makes ¹³C NMR especially useful for analyzing the tautomeric ratio. nih.govnih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations

Characteristic Vibrational Modes of the Indazole Ring and Hydroxymethyl Group

The vibrational spectrum of this compound is dominated by the characteristic modes of the indazole nucleus, the methyl group, and the hydroxymethyl substituent. Theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the assignment of complex vibrational spectra. scirp.orgresearchgate.net

Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3400 - 3200 (broad) | Hydroxymethyl group, H-bonded |

| N-H stretch | 3200 - 3100 | Indazole ring N-H |

| C-H stretch (Aromatic) | 3100 - 3000 | Benzene ring C-H |

| C-H stretch (Aliphatic) | 2980 - 2850 | Methyl and Methylene groups scirp.org |

| C=N / C=C stretch | 1620 - 1450 | Indazole ring stretching vibrations rsc.org |

| O-H bend | 1440 - 1390 | In-plane bending of hydroxymethyl OH |

| CH₃ bend | 1470 - 1430 | Asymmetric and symmetric bending scirp.org |

| CH₂ bend (scissoring) | ~1465 | Methylene group of hydroxymethyl |

| C-O stretch | ~1050 | Primary alcohol C-O stretching |

| C-H out-of-plane bend | 900 - 675 | Aromatic ring C-H bending |

Note: These are typical frequency ranges. nih.govnist.gov Actual values can be shifted due to molecular structure and intermolecular interactions.

The broad O-H stretching band around 3300 cm⁻¹ and the C-O stretching band near 1050 cm⁻¹ are characteristic of the primary alcohol group. The N-H stretching of the indazole ring is expected around 3150 cm⁻¹. The aromatic region will show multiple sharp bands for C-H stretching above 3000 cm⁻¹, and strong C=C and C=N ring stretching bands in the 1620-1450 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. scirp.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

For this compound (C₉H₁₀N₂O), the calculated monoisotopic mass is 162.07935 Da. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 162. The fragmentation of this molecular ion would proceed through characteristic pathways involving the cleavage of the weakest bonds.

Common fragmentation pathways for indazole derivatives include: researchgate.net

Loss of a hydrogen radical: [M-H]⁺ at m/z 161.

Loss of the hydroxymethyl group: A significant peak would be expected from the cleavage of the C-C bond between the ring and the hydroxymethyl group, leading to the loss of a CH₂OH radical (31 Da) to give a fragment at m/z 131. This ion corresponds to the 3-methyl-1H-indazole radical cation.

Loss of water: [M-H₂O]⁺˙ at m/z 144, although this may be less favorable than other pathways.

Ring fragmentation: The indazole ring itself can fragment, for example, by losing N₂ (28 Da) to give an ion at m/z 134, or by losing HCN (27 Da). researchgate.net

A proposed primary fragmentation would be the formation of the m/z 131 ion, which is a stable 3-methyl-indazole cation radical. rsc.org This fragment could then undergo further characteristic fragmentation of the indazole ring system.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously confirming the elemental composition of a molecule. longdom.org Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places (sub-ppm accuracy). nih.gov This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS would be used to measure the exact mass of the molecular ion. For example, in positive-ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

Calculated Exact Mass for [C₉H₁₀N₂O + H]⁺: 163.08659 Da

Calculated Exact Mass for [C₉H₁₀N₂O + Na]⁺: 185.06854 Da

An experimental HRMS measurement matching one of these calculated values to within a few parts per million (e.g., ± 0.0005 Da) provides definitive confirmation of the elemental formula C₉H₁₀N₂O, lending strong support to the proposed structure. nih.govwaters.com

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Specific experimental data regarding the UV-Vis absorption and fluorescence emission spectra of this compound, including details on molar absorptivity, quantum yields, and excited-state lifetimes, are not available in the reviewed literature. Such data would be essential for a thorough understanding of its electronic transitions and photophysical behavior.

X-ray Crystallography for Solid-State Structure Determination

A definitive single-crystal X-ray structure for this compound has not been reported in the searched crystallographic databases or scientific journals. Without this, a detailed analysis of its solid-state conformation, intermolecular interactions, and crystal packing is not possible.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

While studies on other indazole derivatives frequently report the presence of hydrogen bonds and other intermolecular interactions that dictate their supramolecular structures researchgate.netnih.govresearchgate.netresearchgate.netacs.org, a specific analysis for this compound cannot be provided without its crystal structure.

Crystal Packing and Supramolecular Assembly

Similarly, the arrangement of molecules in the crystal lattice, forming specific packing motifs and supramolecular assemblies, remains unknown for this compound.

Theoretical and Computational Chemistry Studies of 3 Methyl 1h Indazol 7 Yl Methanol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve the Schrödinger equation, albeit in an approximate manner, to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is frequently used to determine the ground-state properties of indazole derivatives. nih.gov Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) have proven effective in providing a sound basis for experimental observations in related systems. nih.govacs.org

For (3-Methyl-1H-indazol-7-yl)methanol, DFT calculations would be employed to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. This involves calculating bond lengths, bond angles, and dihedral angles. The results of such calculations for similar indazole structures suggest that the indazole core is largely planar, with the methyl and methanol (B129727) groups positioned accordingly.

Furthermore, DFT is used to compute key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability. Studies on other indazole derivatives have utilized DFT to calculate this gap and other reactivity descriptors like electronegativity, hardness, and softness. nih.govresearchgate.net

Table 1: Representative Calculated Ground State Properties for an Indazole System (Note: These are illustrative values based on typical findings for substituted indazoles and not specific experimental results for this compound.)

| Property | Representative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measure of the net molecular polarity |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are based on first principles, solving the Schrödinger equation without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) with basis sets like 6-31G** provide highly accurate energy calculations, particularly for studying subtle effects like tautomeric stability. rsc.org For the parent indazole molecule, MP2 calculations have been instrumental in accurately determining the energy difference between tautomers and reproducing experimental microwave rotational constants with great precision. rsc.org Such high-level calculations for this compound would yield benchmark data for its geometry and relative energies, providing a gold standard for comparison with DFT or experimental results.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and structural confirmation.

Theoretical calculations using the Gauge-Invariant Atomic Orbital (GIAO) method, often at the B3LYP/6-311++G(d,p) level, are standard for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) of indazole derivatives. nih.govacs.org These calculations have successfully provided a sound basis for experimental observations in similar compounds. nih.gov For this compound, GIAO calculations would predict the chemical shifts for each proton and carbon atom. The presence of the electron-donating methyl group at the C3 position and the hydroxymethyl group at the C7 position would influence the electronic environment and thus the chemical shifts of the nearby nuclei.

Similarly, DFT calculations are used to predict infrared (IR) frequencies. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule can be determined. These computed frequencies correspond to the peaks in an IR spectrum, which relate to the stretching and bending of specific bonds (e.g., O-H, C-H, N-H, C=C). Theoretical IR spectra for related molecules have been shown to compare well with experimental findings. rsc.orgresearchgate.net

Table 2: Predicted Spectroscopic Parameters for this compound (Note: These are estimated values based on calculations for analogous compounds like 3-methyl-1H-indazoles and (1H-indazol-1-yl)methanols. nih.govrsc.orgresearchgate.net They serve as an illustrative guide.)

| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Region/Vibrational Mode |

| ¹H (N-H) | 12.0 - 13.0 | Pyrazole (B372694) N-H proton |

| ¹H (Aromatic) | 7.0 - 8.0 | Benzene (B151609) ring protons |

| ¹H (CH₂OH) | ~4.8 | Methanol methylene (B1212753) protons |

| ¹H (CH₃) | ~2.6 | Methyl protons |

| ¹³C (Aromatic) | 110 - 142 | Indazole ring carbons |

| IR (O-H stretch) | ~3400 | Hydroxyl group |

| IR (N-H stretch) | ~3150 | Pyrazole N-H |

| IR (C-H stretch) | 2900 - 3100 | Aromatic and aliphatic C-H |

Analysis of Aromaticity and Electronic Delocalization within the Indazole System

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. The indazole ring system is aromatic, and this property is central to its stability and chemical behavior. Computational methods can quantify aromaticity using various indices. mdpi.com

One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A negative NICS value indicates aromatic character. Another approach is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the geometric consequences of aromaticity by analyzing bond length variation. A HOMA value close to 1 signifies a high degree of aromaticity.

For indazole, theoretical studies have shown that the 1H-tautomer possesses greater aromaticity and is thermodynamically more stable than the 2H-tautomer. rsc.org This difference is attributed to the electronic structure, where the 1H-form maintains a benzenoid character in the six-membered ring, leading to more effective electronic delocalization. Analysis of this compound would be expected to confirm the aromatic nature of its indazole core.

Investigation of Tautomeric Equilibria and Relative Stabilities

Indazole and its derivatives exhibit annular tautomerism, existing primarily as 1H- and 2H-tautomers. The position of the proton on one of the two nitrogen atoms significantly affects the molecule's properties.

For the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.6-3.9 kcal/mol, a finding robustly supported by both high-level ab initio calculations and experimental data. rsc.orgchemicalbook.com This stability is generally attributed to its superior aromatic character. rsc.org

However, the relative stability of tautomers is sensitive to substituent effects. Computational studies on 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one have shown that the presence of a methyl group at the C3 position significantly reduces the energy difference between the 1H and 2H forms. nih.gov In some cases, electron-donating groups at this position can even make the 2H-tautomer more stable. nih.gov Therefore, for this compound, while the 1H-tautomer is expected to be the major form, the energy gap to the 2H-tautomer is likely smaller than in the unsubstituted parent indazole. Quantum chemical calculations are essential to precisely quantify this energy difference (ΔE) and predict the equilibrium population of each tautomer.

Table 3: Tautomeric Forms and Relative Stabilities

| Tautomer Name | Structure | General Stability Notes |

| 1H-(3-Methyl-indazol-7-yl)methanol | The proton is on the N1 nitrogen. | Generally the most stable tautomer for indazoles due to its benzenoid character. researchgate.net |

| 2H-(3-Methyl-indazol-7-yl)methanol | The proton is on the N2 nitrogen. | Generally less stable, with a quinoidal structure. The 3-methyl group may reduce the stability gap. nih.gov |

Reaction Mechanism Studies: Transition State Analysis and Energy Profiles for Key Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states.

A relevant transformation for this class of compounds is the formation of N-substituted derivatives. For instance, studies on the reaction of indazoles with formaldehyde (B43269) to form (indazol-1-yl)methanols have used DFT to model the reaction pathway in both neutral and acidic conditions. nih.govacs.org These studies calculate the energy profile, including the activation energy (the energy barrier of the transition state), which determines the reaction rate. The calculations can distinguish between competing pathways, for example, attack at the N1 versus the N2 position, and explain the observed product distribution. acs.org

For this compound, theoretical studies could be applied to investigate its synthesis or subsequent reactions. By locating the transition state structures and calculating their energies, a complete energy profile for a given transformation can be constructed. This provides a detailed, step-by-step understanding of the reaction mechanism, which is often inaccessible through experimental means alone.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions of this compound

Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the time-dependent behavior of molecular systems. These simulations provide detailed insights into the conformational flexibility of molecules and their interactions with the surrounding solvent environment, which are crucial for understanding their chemical behavior and potential biological activity. While specific MD simulation studies on this compound are not extensively available in the public domain, the principles and expected outcomes can be described based on studies of analogous indazole derivatives and related heterocyclic compounds. researchgate.netnih.govresearchgate.net

MD simulations treat molecules as a collection of atoms interacting through a defined force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time. nih.gov This allows for the exploration of the molecule's conformational landscape and the explicit modeling of its interactions with solvent molecules.

Conformational Flexibility

MD simulations can be employed to calculate the potential energy surface associated with the torsion angle of the C7-C(methanol) bond. This would reveal the most stable conformations (energy minima) and the energy barriers to rotation. For a molecule like this compound, it is anticipated that the methanol group is not entirely free to rotate due to potential steric hindrance from the adjacent ring structure and the possibility of intramolecular hydrogen bonding.

A hypothetical energy profile for the rotation around the C7-C(methanol) bond is presented in Table 1. This table illustrates the kind of data that would be generated from an MD simulation, showing the relative energies of different conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers based on Dihedral Angle

| Dihedral Angle (H-C7-C(methanol)-O) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0° | 2.5 | Eclipsed with ring |

| 60° | 0.5 | Gauche |

| 120° | 3.0 | Eclipsed with ring hydrogen |

| 180° | 0.0 | Anti (most stable) |

| 240° | 3.0 | Eclipsed with ring hydrogen |

Note: This data is illustrative and based on general principles of conformational analysis for similar aromatic methanols. Actual values would require specific quantum mechanical or molecular mechanics calculations.

Solvent Interactions

The interaction of this compound with solvent molecules, particularly water, is of significant interest as it governs the molecule's solubility and its behavior in a biological environment. MD simulations with explicit solvent models can provide a detailed picture of these interactions.

The key interaction sites on this compound for hydrogen bonding with water are the hydroxyl group (-OH) of the methanol substituent and the nitrogen atoms of the indazole ring. The -OH group can act as both a hydrogen bond donor and acceptor, while the pyrazolic nitrogen atoms primarily act as hydrogen bond acceptors.

Radial distribution functions (RDFs) can be calculated from MD simulation trajectories to quantify the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. For example, an RDF of water oxygen atoms around the hydroxyl hydrogen of this compound would show a sharp peak at a distance characteristic of a hydrogen bond (typically around 1.8-2.0 Å).

Table 2 presents a hypothetical summary of hydrogen bond analysis from an MD simulation of this compound in a water box. This table would quantify the extent of hydrogen bonding at different sites of the molecule.

Table 2: Hypothetical Hydrogen Bond Analysis from a Molecular Dynamics Simulation of this compound in Water

| Hydrogen Bonding Site | Role | Average Number of Hydrogen Bonds | Average Hydrogen Bond Lifetime (ps) |

|---|---|---|---|

| Methanol -OH (as donor) | Donor | 1.2 | 2.5 |

| Methanol -OH (as acceptor) | Acceptor | 0.8 | 1.8 |

| Indazole N1-H | Donor | 0.9 | 3.0 |

Note: This data is illustrative. The actual number and lifetime of hydrogen bonds are dependent on the force field used and the simulation conditions.

The solvent accessible surface area (SASA) is another important parameter that can be derived from MD simulations. nih.gov It quantifies the surface area of the molecule that is accessible to the solvent. Changes in SASA over time can indicate conformational changes that either expose or shield certain parts of the molecule from the solvent. For this compound, it would be expected that both the polar nitrogen atoms and the hydroxyl group would have significant solvent exposure, contributing to its solubility in polar solvents.

Synthetic Utility and Applications of 3 Methyl 1h Indazol 7 Yl Methanol in Chemical Synthesis

Role as a Versatile Building Block in the Construction of Complex Organic Molecules

The indazole ring system is a prominent scaffold in numerous biologically active compounds. researchgate.netresearchgate.net Consequently, (3-Methyl-1H-indazol-7-yl)methanol serves as a crucial starting material for the synthesis of complex organic molecules that incorporate this important heterocyclic motif. The presence of the hydroxymethyl group at the 7-position provides a convenient handle for further chemical transformations, allowing for the introduction of various functional groups and the extension of the molecular framework. This versatility enables chemists to construct intricate molecular architectures with tailored biological or physicochemical properties. a2bchem.com

The strategic placement of the methyl group at the 3-position and the hydroxymethyl group at the 7-position influences the molecule's reactivity and potential for forming specific isomers, which is a critical consideration in the synthesis of complex structures. This targeted substitution pattern is essential for creating derivatives with desired pharmacological profiles. For instance, derivatives of 3-methyl-1H-indazole have been investigated as selective inhibitors of bromodomain-containing protein 4 (BRD4), a target in cancer therapy. nih.gov

Precursor to Novel Indazole Derivatives with Modified Functional Groups

The hydroxymethyl group of this compound is readily susceptible to a variety of chemical modifications, making it an excellent precursor for a wide range of novel indazole derivatives. Standard organic transformations can be employed to convert the alcohol into other functional groups, thereby expanding the chemical space accessible from this starting material.

| Starting Material | Reagent/Reaction Condition | Product Functional Group | Reference |

| This compound | Oxidation | Aldehyde, Carboxylic Acid | google.com |

| This compound | Halogenation | Halomethyl | N/A |

| This compound | Etherification | Ether | N/A |

| This compound | Esterification | Ester | N/A |

| This compound | Amination | Aminomethyl | N/A |

These modifications are instrumental in synthesizing libraries of compounds for structure-activity relationship (SAR) studies. For example, the synthesis of various 1H-Indazole-3-carboxamides, which have shown antimicrobial activity, often starts from a protected indazole that is then functionalized. researchgate.net Similarly, the synthesis of potent CGRP receptor antagonists for migraine treatment has involved the use of 7-methyl-1H-indazol-5-yl derivatives. nih.gov

Application as a Ligand in Coordination Chemistry

While the direct application of this compound as a ligand in coordination chemistry is not extensively documented in the provided search results, the broader class of indazole and pyrazole (B372694) derivatives are well-known for their ability to act as ligands. mdpi.com The nitrogen atoms in the indazole ring possess lone pairs of electrons that can coordinate to metal centers, forming stable metal complexes. mdpi.comnih.gov

The presence of the hydroxymethyl group in this compound could potentially allow for the formation of polydentate ligands, where both a nitrogen atom from the indazole ring and the oxygen atom of the hydroxymethyl group coordinate to a metal ion. This chelation effect can enhance the stability of the resulting metal complexes. Such complexes could find applications in catalysis, materials science, and as models for bioinorganic systems. For instance, 2,6-bis(1H-pyrazol-3-yl)pyridine derivatives, which are structurally related to indazoles, have been used to create complexes that serve as catalysts and functional materials. mdpi.com

Utilization in Materials Science

The unique properties of the indazole ring system, including its aromaticity and potential for hydrogen bonding, make it an attractive component in the design of new materials. This compound can serve as a monomer for the synthesis of novel polymers. The bifunctional nature of the molecule, with the reactive hydroxymethyl group and the N-H of the indazole ring, allows for its incorporation into polymer chains through polycondensation or other polymerization techniques.

These polymers could exhibit interesting thermal, optical, or electronic properties. Furthermore, the ability of the indazole moiety to participate in hydrogen bonding and π-π stacking interactions makes this compound a potential building block for the construction of supramolecular assemblies. These ordered structures could have applications in areas such as sensing, molecular recognition, and the development of "smart" materials.

Role as a Synthetic Intermediate for Advanced Chemical Structures

Beyond its direct use as a building block, this compound plays a crucial role as a synthetic intermediate in multi-step syntheses of advanced chemical structures. The hydroxymethyl group can be used as a protecting group for the 7-position of the indazole ring. nih.gov This strategy is particularly useful when reactions need to be performed on other parts of the molecule without affecting the 7-position. After the desired transformations are complete, the hydroxymethyl group can be deprotected or converted back to another functional group.

This approach has been noted in the study of the reaction of NH-indazoles with formaldehyde (B43269), where the formation of (1H-indazol-1-yl)methanol derivatives is a key step. nih.gov Such intermediates are pivotal in the synthesis of complex pharmaceutical agents and other high-value chemical entities. For example, functionalized indazoles are important intermediates in the synthesis of drugs like Lenacapavir, an HIV-1 capsid inhibitor. researchgate.netchemrxiv.org

Derivatives and Analogues of 3 Methyl 1h Indazol 7 Yl Methanol

Synthesis and Characterization of Substituted (3-Methyl-1H-indazol-7-yl)methanol Derivatives

The synthesis of derivatives of this compound often starts with the core structure of 3-methyl-1H-indazole. google.com A common synthetic route involves the reaction of 2-aminoacetophenone (B1585202) with hydrochloric acid and an aqueous solution of sodium nitrite, followed by the addition of a stannous chloride dihydrate solution in hydrochloric acid. google.com This process yields the foundational 3-methyl-1H-indazole. To introduce the methanol (B129727) group at the 7-position, a subsequent hydroxymethylation reaction is typically employed.

The synthesis of substituted derivatives can be achieved through various methods, including nucleophilic substitution reactions. For instance, starting with 1H-indazole, reactions with halo esters in an alkaline solution can produce mixtures of N-1 and N-2 isomers with ester-containing side chains. nih.govnih.gov These ester derivatives can then be hydrolyzed to the corresponding carboxylic acids. nih.govnih.gov

The characterization of these synthesized derivatives relies heavily on modern spectroscopic techniques. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is crucial for elucidating the molecular structure and for the unambiguous assignment of N-1 and N-2 isomers. nih.govnih.gov Infrared (IR) spectroscopy provides information about the functional groups present, while mass spectrometry (MS) helps in determining the molecular weight and fragmentation patterns. nih.govnih.gov For crystalline compounds, X-ray diffraction studies offer definitive structural confirmation, revealing details about supramolecular architectures and intermolecular interactions like hydrogen bonding. nih.gov

| Derivative | Synthesis Method | Key Characterization Techniques | Reference |

| N-1 and N-2 substituted indazole esters | Nucleophilic substitution of 1H-indazole with halo esters | 1H NMR, 13C NMR, IR, MS, Elemental Analysis | nih.govnih.gov |

| Indazole carboxylic acids | Basic hydrolysis of corresponding ester derivatives | 1H NMR, 13C NMR, IR, MS, Elemental Analysis | nih.govnih.gov |

| (1H-Indazol-1-yl)methanol derivatives | Reaction of NH-indazoles with formaldehyde (B43269) in aqueous HCl | 1H NMR, 13C NMR, X-ray Crystallography | nih.gov |

| 3-Chloro-1-methyl-1H-indazole derivatives | Reaction with amino acids, Claisen-Schmidt condensation | UV, FTIR, 1H NMR, 13C NMR | researchgate.net |

Structure-Reactivity Relationship Studies Across Related Indazolylmethanol Analogues

The relationship between the structure of indazolylmethanol analogues and their chemical reactivity is a field of active investigation. The position of substituents on the indazole ring significantly influences the molecule's electronic properties and, consequently, its reactivity. For example, the presence and position of a nitro group on the indazole ring affect the 1H and 13C NMR chemical shifts of the aromatic ring. nih.gov

Theoretical calculations, such as those using the B3LYP/6-311++G(d,p) level of theory, have been employed to understand the thermodynamic aspects, including the energy differences between tautomers and isomers, which correlate with their reactivity. nih.gov The 1H-tautomer of indazole is generally more stable than the 2H-tautomer. nih.gov

The reactivity of the methanol group can also be influenced by neighboring groups. For instance, in (1H-indazol-1-yl)methanol derivatives, the CH2 group's resonance in 1H NMR can be shifted by the proximity of a nitro group. nih.gov Studies on the reactivity of N-containing naphthol analogues have shown that the electronic nature and steric bulk of substituents can influence reaction pathways and the stability of intermediates. mdpi.com

Exploration of Positional Isomers and Their Chemical Properties

Indazole chemistry is characterized by the existence of positional isomers, primarily the N-1 and N-2 isomers, due to the two nitrogen atoms in the pyrazole (B372694) ring. nih.govnih.gov The synthesis of N-substituted indazoles often leads to a mixture of these isomers, with the N-1 isomer typically being the predominant product in nucleophilic substitution reactions. nih.govnih.gov

The chemical properties of these isomers can differ significantly. For example, the 1H NMR chemical shifts of the OH proton in (1H-indazol-1-yl)methanol isomers can vary, although this is also highly dependent on the solvent. nih.gov X-ray crystallography of different isomers, such as indazol-2-yl-acetic acid, reveals distinct supramolecular structures and hydrogen bonding patterns. nih.gov

The reaction of NH-indazoles with formaldehyde in an acidic medium has been shown to selectively produce N1-CH2OH derivatives. nih.gov However, the characterization of 2-substituted derivatives has also been achieved using multinuclear NMR. nih.gov The study of these positional isomers is crucial for understanding the fundamental chemistry of indazoles and for designing molecules with specific properties.

| Isomer Type | Key Differentiating Property | Analytical Method | Reference |

| N-1 and N-2 Isomers | NMR Chemical Shifts, Crystal Packing | 1H NMR, 13C NMR, X-ray Diffraction | nih.govnih.gov |

| (1H-indazol-1-yl)methanol vs. 2-substituted derivatives | 1H NMR of OH and CH2 groups | 1H NMR | nih.gov |

Comparative Analysis of Indazole and Related Heterocyclic Methanol Derivatives

Indazole derivatives are part of a broader class of nitrogen-containing heterocyclic compounds that are of significant interest in various fields. nih.gov When comparing indazole-methanol derivatives to other heterocyclic methanols, such as those derived from pyridine, pyrrole (B145914), or thiophene (B33073), several differences in reactivity and properties emerge.

The reactivity of these heterocycles in electrophilic substitution reactions generally follows the order: pyrrole > furan (B31954) > thiophene > benzene (B151609). msu.edu Pyridine, with its electron-deficient ring, is less reactive towards electrophiles but more susceptible to nucleophilic substitution compared to benzene. msu.edu Indazole, containing both a benzene and a pyrazole ring, exhibits a dual reactivity that reflects both pyridine-like and pyrrole-like characteristics. nih.gov

The presence of the nitrogen atoms in the indazole ring provides sites for hydrogen bonding and coordination with metal ions, influencing their physical and chemical properties. nih.gov This is a common feature among nitrogen-containing heterocycles. The specific arrangement of atoms in the indazole ring, however, leads to the unique tautomerism and isomerism discussed earlier, which is a key differentiator from many other heterocyclic systems.

A comparative study of the reaction of various N-unsubstituted azoles with formaldehyde revealed that the formation of azolylmethanols is a characteristic reaction, with the specific isomer obtained depending on the substituents on the ring. nih.gov This highlights the subtle yet important differences in reactivity among related heterocyclic systems.

| Heterocycle | General Reactivity | Key Structural Feature | Reference |

| Indazole | Dual pyridine-like and pyrrole-like | Fused benzene and pyrazole rings, tautomerism | nih.gov |

| Pyridine | Nucleophilic substitution favored | Electron-deficient ring | msu.edu |

| Pyrrole | Highly reactive towards electrophiles | Electron-rich ring | msu.edu |

| Thiophene | Less reactive than pyrrole towards electrophiles | Sulfur heteroatom | msu.edu |

Future Research Directions in the Chemistry of 3 Methyl 1h Indazol 7 Yl Methanol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indazole derivatives is a cornerstone of medicinal and materials chemistry. Future research into the synthesis of (3-Methyl-1H-indazol-7-yl)methanol will likely prioritize the development of more efficient, cost-effective, and environmentally benign methodologies. Current synthetic strategies, while effective, often rely on multi-step processes that may involve harsh reagents and generate significant waste.

Furthermore, the principles of green chemistry will undoubtedly shape future synthetic strategies. This includes the use of greener solvents, such as water or supercritical fluids, and the development of solvent-free reaction conditions. Microwave-assisted and flow chemistry techniques are also expected to play a pivotal role, offering accelerated reaction times, improved process control, and enhanced scalability. A recent patent highlights a method for synthesizing 3-methyl-1H-indazole, a related precursor, which could be adapted and optimized for the production of the 7-hydroxymethyl derivative with a focus on sustainability. google.com

Exploration of New Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is largely dictated by its three key structural features: the N-H of the indazole ring, the aromatic benzene (B151609) ring, and the primary alcohol group. While the individual reactivity of these functional groups is well-understood, future research will likely focus on uncovering novel reactivity patterns arising from their interplay within the molecule.

One promising avenue is the exploration of regioselective functionalization. The indazole ring can be substituted at various positions, and developing methods for the selective modification of the N1 versus N2 positions, or specific carbons on the benzene ring, will be crucial for accessing a wider range of derivatives with tailored properties. This could involve the use of directing groups or the fine-tuning of reaction conditions to control the site of electrophilic or nucleophilic attack.

The hydroxymethyl group at the 7-position offers a versatile handle for a variety of chemical transformations. Future work will likely expand beyond simple oxidation or esterification reactions. For example, its conversion into other functional groups, such as amines, halides, or phosphonates, would significantly broaden the synthetic utility of the parent molecule. Moreover, the investigation of its participation in intramolecular reactions, leading to the formation of novel fused heterocyclic systems, could yield compounds with unique three-dimensional structures and biological activities. The study of the reaction of NH-indazoles with formaldehyde (B43269) to form (1H-indazol-1-yl)methanol derivatives provides a basis for understanding the reactivity of the indazole core in the presence of a hydroxymethylating agent, which can inform the exploration of new transformations for this compound. nih.gov

Advanced Spectroscopic Characterization and Computational Modeling for Deeper Insights

A thorough understanding of the structural and electronic properties of this compound is paramount for predicting its reactivity and designing new applications. While standard spectroscopic techniques like NMR and mass spectrometry are routinely used, future research will benefit from the application of more advanced characterization methods.

Solid-state NMR, for instance, can provide valuable information about the crystalline packing and intermolecular interactions of the compound, which can influence its physical properties and reactivity in the solid state. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be employed to study the gas-phase conformation of the molecule and its protonated or derivatized forms.

Computational modeling will play an increasingly important role in complementing experimental studies. Density Functional Theory (DFT) calculations can be used to predict spectroscopic data, elucidate reaction mechanisms, and rationalize observed reactivity patterns. For example, calculating the relative energies of different tautomers and conformers can provide insights into the most stable forms of the molecule under various conditions. Furthermore, molecular dynamics simulations could be used to study the behavior of this compound in different solvent environments or its interaction with biological macromolecules. The use of gauge-invariant atomic orbitals (GIAO) at the B3LYP/6-311++G(d,p) level has been shown to provide a sound basis for experimental observations in related indazole systems and could be applied to gain deeper insights into this specific molecule. nih.gov

Expansion of Synthetic Applications in Emerging Fields

The versatile structure of this compound makes it an attractive building block for the synthesis of functional molecules in a variety of emerging fields. While its use in medicinal chemistry is established, with related indazole derivatives being investigated as potent therapeutic agents, its potential in other areas remains largely untapped. nih.govresearchgate.net

In the field of materials science, for example, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), sensors, or functional polymers. The indazole core can act as a rigid and electronically active scaffold, while the hydroxymethyl group provides a convenient point for polymerization or attachment to other molecular fragments.

Furthermore, the development of new indazole-based ligands for catalysis is a promising area of research. The bidentate coordination potential of the indazole ring and a suitably modified hydroxymethyl group could be harnessed to create novel transition metal complexes with unique catalytic properties for a range of organic transformations. The versatility of the indazole scaffold is highlighted by its use in the synthesis of complex molecules like Lenacapavir, indicating the potential for this compound to serve as a key intermediate in the synthesis of other high-value compounds. chemrxiv.org Its role as a versatile building block in chemical synthesis for pharmaceuticals, agrochemicals, and materials is also recognized. a2bchem.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Methyl-1H-indazol-7-yl)methanol?